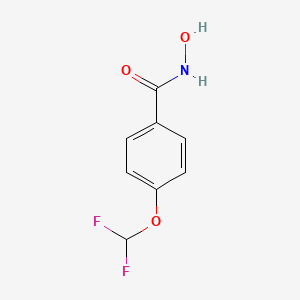

4-(difluoromethoxy)-N-hydroxybenzamide

Description

4-(Difluoromethoxy)-N-hydroxybenzamide is a benzamide derivative characterized by a hydroxyamide (-CONHOH) group at the benzamide core and a difluoromethoxy (-OCF₂H) substituent at the para position (). This compound is structurally optimized for histone deacetylase (HDAC) inhibition, particularly targeting the HDAC6 isoform. The N-hydroxy group chelates the zinc ion in the HDAC active site, while the difluoromethoxy substituent enhances metabolic stability and selectivity by interacting with hydrophobic regions of the enzyme (). Its synthesis typically involves coupling 4-(difluoromethoxy)benzoic acid derivatives with hydroxylamine under peptide coupling conditions (e.g., HOBT/EDC), as seen in analogous benzamide preparations ().

Properties

Molecular Formula |

C8H7F2NO3 |

|---|---|

Molecular Weight |

203.14 g/mol |

IUPAC Name |

4-(difluoromethoxy)-N-hydroxybenzamide |

InChI |

InChI=1S/C8H7F2NO3/c9-8(10)14-6-3-1-5(2-4-6)7(12)11-13/h1-4,8,13H,(H,11,12) |

InChI Key |

FWRXDRYCPUODPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NO)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-N-hydroxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with appropriate reagents to introduce the hydroxamic acid group. This process may include steps such as O-alkylation, oxidation, and N-acylation . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized to ensure cost-effectiveness and scalability. This may involve the use of more economical reagents and catalysts, as well as the development of continuous flow processes to enhance efficiency . The choice of reaction conditions and purification methods is crucial to achieving high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-N-hydroxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the difluoromethoxy and hydroxamic acid groups, which can participate in different types of chemical transformations .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

4-(Difluoromethoxy)-N-hydroxybenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-N-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the phosphorylation of Smad2/3 proteins, which are involved in the TGF-β1 signaling pathway . This inhibition can lead to reduced expression of proteins associated with fibrosis and other pathological conditions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity and selectivity of benzamide-based HDAC inhibitors are highly dependent on substituents. Key analogues include:

Key Observations :

- Electron-Withdrawing Groups : The difluoromethoxy group (-OCF₂H) balances lipophilicity and polarity, improving pharmacokinetics compared to bulkier substituents like trifluoromethyl (-CF₃) ( vs. 2).

- Spacer Groups : Flexible spacers (e.g., piperazine in D6–D12) enhance binding to HDAC6’s wider active site channel, while rigid spacers (e.g., bicyclic systems) favor HDAC1/2 inhibition ().

Physicochemical and Spectral Properties

- Spectral Data : The IR spectrum of this compound lacks a C=O stretch (~1660 cm⁻¹), confirming tautomerization to the hydroxyamide form, similar to triazole-thione tautomers in .

- Fluorescence : Unlike N-(4-chlorophenyl)-2-methoxybenzamide (), the target compound lacks intrinsic fluorescence, limiting its use in imaging but improving stability under UV exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.